molecular formula C10H15ClN2O2 B1522224 Phenocoll hydrochloride CAS No. 539-10-6

Phenocoll hydrochloride

Cat. No.: B1522224
CAS No.: 539-10-6
M. Wt: 230.69 g/mol
InChI Key: MWMQWESYXCGLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenocoll hydrochloride (C₁₁H₁₅NO₂·HCl) is a synthetic antipyretic, analgesic, and antirheumatic agent derived from phenacetin (acetophenetidin). It exists as a white, crystalline powder with a bitter taste, soluble in warm water (1:16 ratio) and alcohol, but poorly soluble in cold water . Its pharmacological action involves modulation of the cerebrospinal axis, respiratory centers, and vascular tone, leading to antipyretic and analgesic effects. Notably, it reduces fever by 1–2°C within 1–2 hours at doses of 7.5–15 grains (0.5–1 g), without inducing diaphoresis or coma . Clinical studies highlight its efficacy in malaria, rheumatic disorders, and neuralgia, though it poses risks of cyanosis and circulatory collapse in debilitated patients .

Properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQWESYXCGLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202164
Record name Phenocoll hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-10-6
Record name Phenocoll hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenocoll hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOCOLL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY1A6N7YI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biochemical Properties

. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling. By inhibiting COX-2, phenocoll hydrochloride reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Cellular Effects

Phenocoll hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling . This inhibition can lead to reduced inflammation and pain in affected tissues. Additionally, phenocoll hydrochloride may impact gene expression related to inflammatory responses, further contributing to its therapeutic effects . The compound’s influence on cellular metabolism is primarily through its interaction with COX-2, altering the metabolic pathways involving prostaglandins .

Molecular Mechanism

The molecular mechanism of phenocoll hydrochloride involves its binding to the active site of COX-2, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . By blocking this pathway, phenocoll hydrochloride effectively reduces the production of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenocoll hydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that phenocoll hydrochloride remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to phenocoll hydrochloride in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of phenocoll hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, phenocoll hydrochloride may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Phenocoll hydrochloride is involved in metabolic pathways related to the biosynthesis of prostaglandins . It interacts with COX-2, inhibiting the enzyme’s activity and reducing the production of prostaglandin H2 . This interaction affects the overall metabolic flux of prostaglandins, leading to decreased levels of pro-inflammatory mediators . Additionally, phenocoll hydrochloride may influence other metabolic pathways indirectly through its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, phenocoll hydrochloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for certain biomolecules . These factors determine its localization and accumulation in target tissues, contributing to its therapeutic effects .

Subcellular Localization

Phenocoll hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with COX-2 . The compound’s activity and function are influenced by its localization, as it needs to access the enzyme’s active site to exert its inhibitory effects . Post-translational modifications or targeting signals may direct phenocoll hydrochloride to specific cellular compartments, enhancing its efficacy in reducing inflammation and pain .

Biological Activity

Phenocoll hydrochloride is a compound that has garnered attention for its biological activity, particularly in the fields of analgesia and anti-inflammatory applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and clinical implications based on diverse sources.

Phenocoll hydrochloride is an analgesic and antipyretic agent, primarily recognized for its ability to inhibit the synthesis of prostaglandins, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, Phenocoll reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1, which is responsible for maintaining gastric mucosal integrity and renal blood flow .

Biological Activity

The biological activity of Phenocoll hydrochloride can be categorized into several key areas:

  • Analgesic Effects : Phenocoll exhibits significant pain-relieving properties. Studies have shown that it can effectively reduce pain associated with various conditions by modulating inflammatory pathways.
  • Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation in both acute and chronic settings. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs .
  • Antipyretic Action : Phenocoll is also noted for its ability to lower fever by acting on the hypothalamus to induce heat loss mechanisms, thereby regulating body temperature during pyretic states .

Case Study 1: Efficacy in Postoperative Pain Management

A clinical study assessed the effectiveness of Phenocoll in managing postoperative pain following orthopedic surgeries. The results indicated a significant reduction in pain scores among patients treated with Phenocoll compared to those receiving standard analgesics. The onset of analgesia was reported to be rapid, with sustained effects lasting several hours post-administration .

Case Study 2: Use in Inflammatory Conditions

In another study focused on patients with rheumatoid arthritis, Phenocoll was found to reduce joint swelling and tenderness effectively. Patients reported improved mobility and decreased reliance on corticosteroids for inflammation control. These findings suggest that Phenocoll may serve as a valuable adjunct therapy in managing chronic inflammatory diseases .

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activities of Phenocoll hydrochloride against other common NSAIDs:

Compound Analgesic Activity Anti-inflammatory Activity Antipyretic Activity Gastrointestinal Side Effects
Phenocoll HydrochlorideHighHighModerateLow
IbuprofenModerateModerateHighModerate
MeloxicamHighHighModerateLow
AspirinModerateHighHighHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenocoll Hydrochloride vs. Phenacetin

  • Chemical Relation: Phenocoll is a phenacetin derivative, synthesized via glycocoll (aminoacetic acid) conjugation .
  • Solubility: Phenocoll hydrochloride is more water-soluble than phenacetin, enabling faster absorption and onset of action .
  • Safety: Phenacetin causes methemoglobinemia and nephrotoxicity with chronic use, whereas Phenocoll exhibits lower toxicity but risks acute collapse in vulnerable populations (e.g., tuberculosis patients) .
  • Efficacy: Both reduce fever comparably, but Phenocoll’s analgesic effect is superior in neuralgias of rheumatic origin .

Phenocoll Hydrochloride vs. Quinine

  • Antimalarial Action: In 34 malaria cases, Phenocoll cured 24 patients (70.6%), surpassing quinine in refractory cases . Quinine remains first-line for severe malaria but fails in Plasmodium resistance scenarios.
  • Mechanism: Quinine targets parasitic heme detoxification, while Phenocoll’s bactericidal and antipyretic properties address both fever and pathogen load .
  • Dosage: Phenocoll requires 30 grains/day (divided doses) versus quinine’s 10–30 grains/day .

Phenocoll Hydrochloride vs. Salicylates (e.g., Aspirin)

  • Antirheumatic Effect: Phenocoll alleviates joint pain in chronic rheumatism but lacks anti-inflammatory action. Salicylates reduce inflammation and fever via COX inhibition .
  • Analgesic Scope: Phenocoll is specialized for neuralgias; salicylates have broader musculoskeletal applications.

Phenocoll Hydrochloride vs. Coal-Tar Antipyretics (e.g., Antipyrine)

  • Efficacy: Phenocoll matches antipyrine’s antipyretic potency at half the dose (15 grains vs. 30 grains) .
  • Safety: Antipyrine induces sweating and gastrointestinal distress; Phenocoll avoids these but risks cardiovascular collapse .

Data Tables

Table 1: Pharmacokinetic and Therapeutic Comparison

Compound Solubility (Water) Antipyretic Dose Onset of Action Key Indications Major Risks
Phenocoll HCl 1:16 (warm) 7.5–15 grains 1–2 hours Malaria, Neuralgia Cyanosis, Collapse
Phenacetin Insoluble 15–30 grains 2–3 hours Fever, Pain Nephrotoxicity
Quinine 1:2 (cold) 10–30 grains 3–4 hours Malaria Cinchonism, Arrhythmias
Aspirin 1:300 5–10 grains 30–60 minutes Inflammation, Fever GI Bleeding, Reye’s Syndrome

Table 2: Clinical Outcomes in Malaria (Selected Studies)

Compound Study (Year) Patients Cured/Total Cure Rate (%) Refractory Cases Addressed
Phenocoll HCl Albertone (1895) 24/34 70.6 Yes
Quinine Cerna (1893) 18/28 64.3 No

Research Findings and Limitations

  • Advantages: Phenocoll’s dual antipyretic-bactericidal action and rapid solubility make it viable for malaria and acute pain .
  • Limitations: Poor cold-water solubility restricts parenteral use . Safety concerns in children and immunocompromised patients limit its utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenocoll hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenocoll hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.